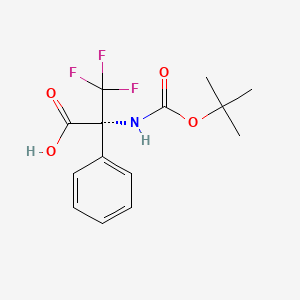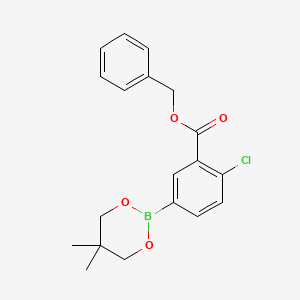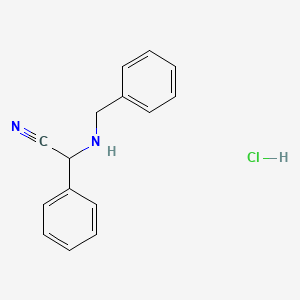![molecular formula C22H18O2 B6328080 (2E)-3-[4-(Benzyloxy)phenyl]-1-phenylprop-2-en-1-one CAS No. 848438-93-7](/img/structure/B6328080.png)
(2E)-3-[4-(Benzyloxy)phenyl]-1-phenylprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-[4-(Benzyloxy)phenyl]-1-phenylprop-2-en-1-one, also known as Benzyloxybenzylketone (BBK), is an organic compound with a variety of scientific applications. It is a colorless crystalline solid that is soluble in polar organic solvents and is used as a reagent in organic synthesis. BBK is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Scientific Research Applications
BBK is used as an intermediate in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of a variety of fluorescence probes and imaging agents. In addition, BBK is used as a reagent in the synthesis of chiral molecules, which are important in the development of new drugs.
Mechanism of Action
BBK is a versatile reagent that can be used in a variety of reactions, including the Knoevenagel condensation, the Wittig reaction, and the Stork enamine reaction. In the Knoevenagel condensation, BBK acts as an electron-withdrawing group, which increases the electrophilicity of the carbonyl group and facilitates the nucleophilic attack of the amine. In the Wittig reaction, BBK acts as an electrophile, which reacts with the nucleophilic phosphorus ylide to form a new carbon-carbon bond. In the Stork enamine reaction, BBK acts as an electrophile, which reacts with the nucleophilic enamine to form a new carbon-carbon bond.
Biochemical and Physiological Effects
BBK has been studied for its biochemical and physiological effects. Studies have shown that BBK has antioxidant, anti-inflammatory, and anti-cancer properties. In addition, BBK has been shown to have neuroprotective and cardioprotective effects. BBK has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease.
Advantages and Limitations for Lab Experiments
BBK is a versatile reagent that can be used in a variety of reactions. The main advantage of using BBK in lab experiments is its ability to facilitate the synthesis of a wide range of organic compounds. However, BBK is not suitable for use in reactions involving highly reactive substrates, as it may cause side reactions. In addition, BBK is not suitable for use in reactions involving air- and moisture-sensitive substrates, as it may react with the moisture in the air.
Future Directions
The potential future directions for BBK include its use in the development of new drugs, its use in the synthesis of fluorescent probes and imaging agents, its use in the synthesis of chiral molecules, and its use in the treatment of neurological disorders. Additionally, BBK could be explored for its potential use as an antioxidant, anti-inflammatory, and anti-cancer agent. Finally, BBK could be studied for its potential use in the synthesis of polymers and other materials.
Synthesis Methods
BBK can be synthesized by a variety of methods, including the Knoevenagel condensation, the Wittig reaction, and the Stork enamine reaction. The most common method is the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with an aromatic or aliphatic amine in the presence of a base and a catalyst. The reaction produces a β-keto amide, which can be hydrolyzed to yield BBK.
properties
IUPAC Name |
1-phenyl-3-(4-phenylmethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O2/c23-22(20-9-5-2-6-10-20)16-13-18-11-14-21(15-12-18)24-17-19-7-3-1-4-8-19/h1-16H,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKFCBADEWBWGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70724448 |
Source


|
| Record name | 3-[4-(Benzyloxy)phenyl]-1-phenylprop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70724448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Benzyloxy)phenyl]-1-phenylprop-2-en-1-one | |
CAS RN |
848438-93-7 |
Source


|
| Record name | 3-[4-(Benzyloxy)phenyl]-1-phenylprop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70724448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-ynoate, 97%](/img/structure/B6327999.png)
![Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-2-(trifluoromethyl)pent-4-ynoate, 97%](/img/structure/B6328010.png)

![(3-Chlorobenzo[b]thiophen-2-yl)-N-(3-iodophenyl)formamide](/img/structure/B6328039.png)
![N-(2,5-Dimethylphenyl)(3-chlorobenzo[b]thiophen-2-yl)formamide](/img/structure/B6328044.png)
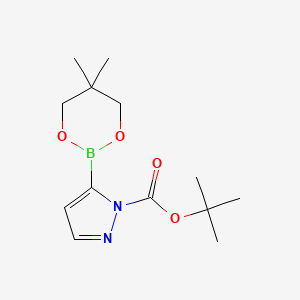
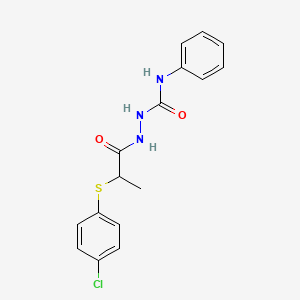
![2-[(2S)-1-tert-Butoxycarbonylazetidin-2-yl]acetic acid](/img/structure/B6328063.png)
